![molecular formula C13H13FN4O2 B2504784 2-[2-氨基-4-甲基-6-氧代-1(6H)-嘧啶基]-N~1~-(4-氟苯基)乙酰胺 CAS No. 1251609-94-5](/img/structure/B2504784.png)

2-[2-氨基-4-甲基-6-氧代-1(6H)-嘧啶基]-N~1~-(4-氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

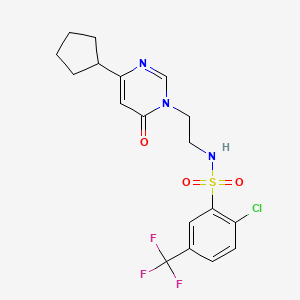

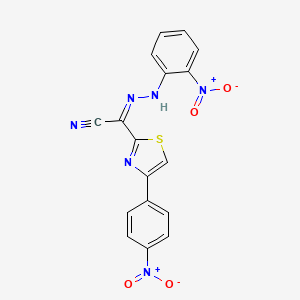

The compound "2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide" is a molecule that appears to be structurally related to a series of compounds with biological activity. Although the exact compound is not described in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, such as opioid kappa agonist activity and antiviral potency against SARS-CoV-2 . These compounds typically consist of a pyrimidine ring substituted with various groups and linked to an aryl group through an acetamide moiety.

Synthesis Analysis

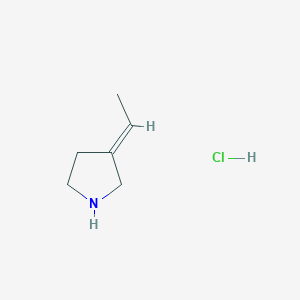

The synthesis of related compounds involves the formation of acetamides with various substitutions. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated for their opioid kappa agonist activity. The synthesis process explored variations in N-acyl, N-alkyl, and amino functions, with the introduction of alkyl and aryl substituents using racemic or chiral amino acids . Another study synthesized a molecule with a similar pyrimidine and phenylacetamide structure, which was characterized by spectroscopic methods .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation about the methylene carbon atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring at specific angles, stabilized by intramolecular hydrogen bonds . The optimized geometry of another related compound showed near-planarity between the phenyl and pyrimidine rings, with differences in geometries due to the substitution of a fluorine atom .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include the formation of amide bonds and the introduction of substituents through reactions such as the Ullmann reaction. For example, the synthesis of dual thymidylate synthase and dihydrofolate reductase inhibitors involved converting a key intermediate into a bromo-substituted compound followed by an Ullmann reaction to introduce various substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been studied through spectroscopic methods and computational analyses. The vibrational assignments, force constants, and potential energy distributions of a related compound were supported by normal coordinate analysis . The intermolecular interactions were analyzed based on Hirshfeld surfaces, and the drug likeness was evaluated using Lipinski's rule, providing insights into the pharmacokinetic properties . The antiviral potency of a related compound was investigated through molecular docking against SARS-CoV-2 protein, with the binding energy indicating a strong interaction .

科学研究应用

化学合成与反应性

- 有机化学合成与反应性:该化合物被用作构建各种含氮杂环化合物的基础模块。它对一系列伯胺和杂环胺表现出反应性,从而形成具有潜在生物活性的席夫碱和其他衍生物 (Farouk, Ibrahim, & El-Gohary, 2021).

量子化学洞察和分子对接

- 量子化学分析和抗病毒研究:量子化学方法已被用来研究该化合物的衍生物的分子结构和氢键相互作用。这些研究还包括基于 Lipinski 规则的药物相似性分析和针对 SARS-CoV-2 蛋白的分子对接,表明其潜在的抗病毒应用 (Mary et al., 2020).

抗肿瘤和抑制效应

- 胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂:研究表明,该化合物的衍生物充当人胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂,表明其潜在的抗肿瘤特性。研究强调了 5-取代的 2-氨基-4-氧代-6-甲基噻吩并[2,3-d]嘧啶骨架对于该活性的重要性 (Gangjee, Qiu, Li, & Kisliuk, 2008).

抗菌应用

- 抗菌和抗真菌活性:该化合物的某些衍生物已被评估其抗菌和抗真菌活性。研究表明,这些化合物可能对某些细菌和真菌菌株有效 (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

除草剂应用

- 除草剂活性:该化合物的衍生物已被研究其除草剂活性,其中一些对双子叶杂草表现出有效性。该研究探讨了这些化合物作为农业除草剂的潜力 (Wu et al., 2011).

属性

IUPAC Name |

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O2/c1-8-6-12(20)18(13(15)16-8)7-11(19)17-10-4-2-9(14)3-5-10/h2-6H,7H2,1H3,(H2,15,16)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTMTXPDQFGNEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2504701.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2504702.png)

![N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2504703.png)

![3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504709.png)

![ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2504720.png)

![methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2504722.png)

![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)